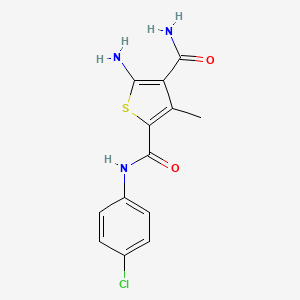
N-(2-bromo-4-nitrophenyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-4-nitrophenyl)-4-methylbenzamide, also known as BNMPB, is a chemical compound that has been extensively studied for its applications in scientific research. It is a potent blocker of the chloride channel, making it a useful tool for investigating the role of chloride channels in various biological processes.
科学研究应用
N-(2-bromo-4-nitrophenyl)-4-methylbenzamide has been used in a variety of scientific research applications, including the study of ion channels, synaptic transmission, and neurotransmitter release. It has been shown to selectively block the chloride channels in the central nervous system, making it a useful tool for investigating the role of chloride channels in neuronal excitability and synaptic transmission. N-(2-bromo-4-nitrophenyl)-4-methylbenzamide has also been used to investigate the role of chloride channels in the regulation of insulin secretion in pancreatic beta cells.
作用机制
N-(2-bromo-4-nitrophenyl)-4-methylbenzamide acts as a potent blocker of the chloride channel, preventing the influx of chloride ions into the cell. This results in a decrease in the membrane potential, which can lead to a decrease in neuronal excitability and neurotransmitter release. The exact mechanism of action of N-(2-bromo-4-nitrophenyl)-4-methylbenzamide is not fully understood, but it is thought to bind to a specific site on the chloride channel protein, blocking the movement of chloride ions through the channel.
Biochemical and Physiological Effects:
N-(2-bromo-4-nitrophenyl)-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the frequency and amplitude of miniature inhibitory postsynaptic currents (mIPSCs) in neurons, indicating a decrease in synaptic transmission. N-(2-bromo-4-nitrophenyl)-4-methylbenzamide has also been shown to decrease insulin secretion in pancreatic beta cells, suggesting a role for chloride channels in the regulation of insulin secretion.
实验室实验的优点和局限性
One of the major advantages of N-(2-bromo-4-nitrophenyl)-4-methylbenzamide is its selectivity for chloride channels, making it a useful tool for investigating the role of chloride channels in various biological processes. However, one of the limitations of N-(2-bromo-4-nitrophenyl)-4-methylbenzamide is its potential for off-target effects, as it may interact with other ion channels or proteins in addition to chloride channels. Additionally, the high cost and low solubility of N-(2-bromo-4-nitrophenyl)-4-methylbenzamide may limit its use in some experiments.
未来方向
There are several future directions for research involving N-(2-bromo-4-nitrophenyl)-4-methylbenzamide. One area of interest is the role of chloride channels in the regulation of insulin secretion, and whether N-(2-bromo-4-nitrophenyl)-4-methylbenzamide could be used as a therapeutic agent for diabetes. Another area of interest is the development of more selective chloride channel blockers, which could be used to investigate the specific roles of different types of chloride channels in various biological processes. Finally, the potential for off-target effects of N-(2-bromo-4-nitrophenyl)-4-methylbenzamide could be further investigated, and alternative methods for investigating the role of chloride channels could be explored.
合成方法
N-(2-bromo-4-nitrophenyl)-4-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 2-bromo-4-nitroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using techniques such as column chromatography or recrystallization. The purity of the final product is crucial for its use in scientific research.
属性
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c1-9-2-4-10(5-3-9)14(18)16-13-7-6-11(17(19)20)8-12(13)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKRJYWZGVPKCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-nitrophenyl)-4-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2,4-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4936252.png)

![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4936268.png)

![3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one](/img/structure/B4936279.png)
![N-[4-(benzyloxy)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B4936289.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B4936293.png)
![4-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B4936296.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B4936297.png)
![N-[1-anilino-2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4936304.png)
![5-(4-chlorophenyl)-N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4936316.png)
![N'-[(2-phenylcyclopropyl)carbonyl]-2-furohydrazide](/img/structure/B4936317.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B4936324.png)
amino]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4936346.png)